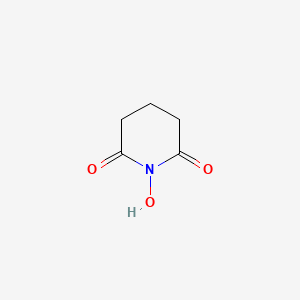
Triglochinin
Vue d'ensemble
Description
Triglochinin is a chemical compound found in the plant genus Triglochin, which is part of the family Juncaginaceae . It is a cyanogenic glycoside , a class of compounds that can release hydrogen cyanide when the tissues are damaged .
Synthesis Analysis
This compound is biogenetically derived from tyrosine . The compounds responsible for its synthesis are cyanogenic glycosides, which are O-β-glycosides of α-hydroxynitriles (cyanohydrins). These are relatively polar, water-soluble compounds, usually accompanied by β-glycosidases that cleave sugars from the glycosides .Molecular Structure Analysis
The molecular formula of this compound is C14H17NO10 . It has an average mass of 359.285 Da and a monoisotopic mass of 359.085236 Da .Chemical Reactions Analysis
Cyanogenic glycosides, such as this compound, have the capacity to release hydrogen cyanide (HCN) when the tissues are damaged. This process involves associated hydroxynitrile lyases catalyzing the decomposition of the resultant cyanohydrins to carbonyl compounds and free hydrogen cyanide .Applications De Recherche Scientifique
Isolation and Structural Analysis
Triglochinin is a cyanogenic glucoside identified in various plant species. Eyjólfsson (1970) isolated this compound from the flowers of Triglochin maritimum, discovering its structure and decomposition into triglochinic acid (Eyjólfsson, 1970). This foundational research paved the way for further studies into the compound's properties and applications.
Cyanogenesis in Plants
Lechtenberg et al. (2021) explored cyanogenesis in Aralia spinosa, finding this compound as the sole cyanogenic glycoside present in certain developmental stages. This study highlighted the variable presence of this compound depending on harvest times or developmental stages, indicating its potential role in plant defense mechanisms (Lechtenberg et al., 2021).
Biosynthetic Pathways
The biosynthesis of this compound has been a subject of interest, with Nahrstedt's 1975 study identifying a mixture of this compound and isothis compound in Alocasia macrorrhiza leaves (Nahrstedt, 1975). Later, Nahrstedt et al. (1984) delved into the incorporation of various compounds into this compound in Triglochin maritima seedlings, suggesting independent biosynthetic pathways for this compound and its related compounds (Nahrstedt et al., 1984).
Environmental Influence on Production
Majak et al. (1980) monitored the cyanide potential of Triglochin maritima, noting the highest this compound levels in new growth during spring. This study indicated that environmental factors like habitat and moisture levels can significantly influence this compound production (Majak et al., 1980).
Propriétés
IUPAC Name |
(Z,4E)-4-[cyano-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylidene]hex-2-enedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO10/c15-4-7(6(3-10(19)20)1-2-9(17)18)24-14-13(23)12(22)11(21)8(5-16)25-14/h1-2,8,11-14,16,21-23H,3,5H2,(H,17,18)(H,19,20)/b2-1-,7-6-/t8-,11-,12+,13-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABCALMTQNDOAI-PKNBYVPASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(=C(CC(=O)O)C=CC(=O)O)C#N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O/C(=C(\CC(=O)O)/C=C\C(=O)O)/C#N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



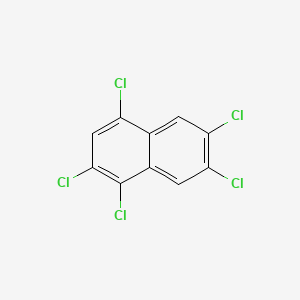
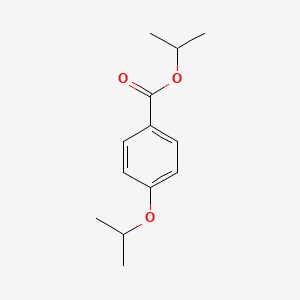

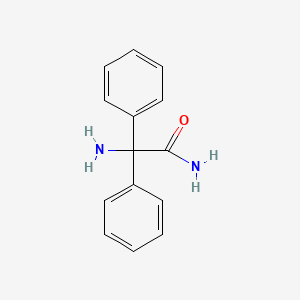
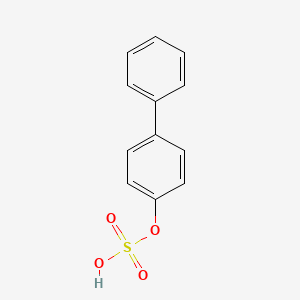
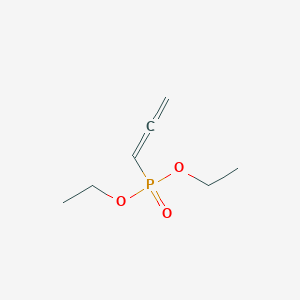

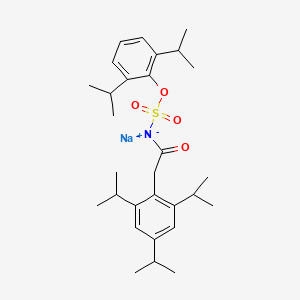
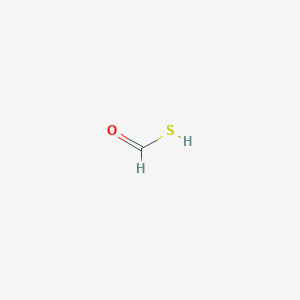
![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(9-methyldecanoylamino)oxane-2-carboxylic acid](/img/structure/B3060958.png)
